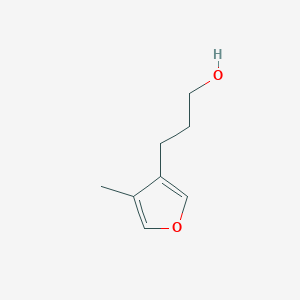

3-(4-Methylfuran-3-yl)propan-1-ol

Description

Overview of Furan (B31954) and Methylfuran Derivatives in Contemporary Chemical Research

Furan and its derivatives are five-membered aromatic heterocyclic compounds that serve as crucial structural motifs in a vast array of natural products and synthetic molecules. researchgate.net The inherent reactivity and structural features of the furan ring make it a valuable building block in organic synthesis. researchgate.net Methylfurans, such as 2-methylfuran (B129897), are particularly significant as they can be derived from biomass, positioning them as key players in the development of sustainable and renewable chemical feedstocks and biofuels. mdpi.com

Contemporary research highlights the versatility of furan derivatives in various applications:

Medicinal Chemistry : The furan nucleus is a common fragment in many pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and central nervous system effects. researchgate.net

Materials Science : Furan-based polymers and resins are explored for their unique thermal and mechanical properties.

Agrochemicals : Certain furan derivatives have been developed as pesticides and herbicides.

Flavor and Fragrance : Many furan derivatives contribute to the aroma and taste of various foods and are used in the fragrance industry. nih.gov

The atmospheric oxidation of furan and methyl-substituted furans is also an area of active investigation due to their emission from combustion sources and their potential formation in the atmosphere from the degradation of other organic compounds. acs.org

Significance of Alcohols in Organic Synthesis and Natural Product Chemistry

Alcohols are a fundamental class of organic compounds characterized by the presence of one or more hydroxyl (–OH) groups attached to a saturated carbon atom. britannica.com Their ubiquity in nature and their versatile reactivity make them indispensable in both the laboratory and industrial settings. britannica.comijrpr.com

Key aspects of the significance of alcohols include:

Building Blocks : The hydroxyl group can be readily converted into a wide range of other functional groups, making alcohols essential starting materials and intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. ijrpr.comnih.gov

Reactivity : Alcohols undergo a variety of important reactions, such as oxidation to aldehydes, ketones, and carboxylic acids; dehydration to alkenes; esterification; and substitution reactions. ijrpr.comnumberanalytics.com

Solvents and Reagents : Due to their ability to dissolve a wide range of substances, alcohols like ethanol (B145695) and methanol (B129727) are widely used as solvents. They can also serve as environmentally friendly reagents in various chemical transformations. britannica.comnih.gov

Prevalence in Nature : The alcohol functional group is a key feature in a multitude of biologically important molecules, including sugars, steroids, and certain amino acids. nih.govnumberanalytics.com

The strategic use of alcohols in late-stage functionalization allows for the efficient diversification of complex molecules, which is a powerful tool in drug discovery and development. nih.gov

Identification and Isolation of 3-(4-Methylfuran-3-yl)propan-1-ol in Biological Systems

While many furan derivatives are known to be synthesized, the natural occurrence of this compound provides a specific context for its scientific importance.

Recent research has identified this compound as a secondary metabolite produced by endophytic fungi. Endophytes are microorganisms, typically fungi or bacteria, that live within the tissues of plants for at least part of their life cycle without causing apparent disease. nih.govresearchgate.net These symbiotic relationships can be highly beneficial to the host plant.

Endophytic fungi are known to be prolific producers of a diverse array of bioactive secondary metabolites. nih.gov These compounds are not essential for the primary growth of the fungus but often play crucial roles in its interaction with the host and the surrounding environment. The isolation of this compound from an endophytic fungus underscores the vast and still largely unexplored chemical diversity within these organisms. The production of furan-containing compounds is a known characteristic of certain endophytic fungi, such as Aspergillus and Fusarium species. nih.gov

The biosynthesis of secondary metabolites by endophytic fungi is believed to serve several important ecological functions. These compounds can play a significant role in protecting the host plant from various biotic and abiotic stresses. researchgate.netnih.gov

Potential roles for endophyte-derived metabolites like this compound include:

Defense against Pathogens : Many endophytic metabolites exhibit antimicrobial properties, helping to defend the host plant against pathogenic fungi and bacteria. nih.govnih.gov Furan-containing compounds, in particular, have been noted for their antifungal and antibacterial activities. nih.gov

Deterrence of Herbivores : Some secondary metabolites can act as feeding deterrents to insects and other herbivores.

Allelopathy : Certain compounds may inhibit the growth of competing plant species in the vicinity of the host.

Host-Fungus Interaction : It is suggested that some metabolites, including furan derivatives, are involved in the complex signaling and interaction between the endophyte and its host plant, potentially helping to protect the host from pathogenic invasions. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylfuran-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-7-5-10-6-8(7)3-2-4-9/h5-6,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZRMRZQGPOROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Methylfuran 3 Yl Propan 1 Ol and Analogues

Strategies for Furan (B31954) Ring Construction and Functionalization

The synthesis of furan derivatives is a cornerstone of heterocyclic chemistry, with numerous methods developed for their preparation. Current time information in Singapore. These strategies range from classical condensation reactions to modern metal-catalyzed processes. The choice of method is critical in determining the yield and purity of the desired furan derivative. Current time information in Singapore.

Regioselective Approaches to 4-Substituted Furans

Achieving specific substitution patterns on the furan ring, such as the 3,4-disubstitution required for the target molecule, presents a significant synthetic challenge. General electrophilic substitution of furan typically favors the 2- and 5-positions due to the higher electron density at these sites. nih.gov Therefore, regioselective methods are paramount for synthesizing compounds like 3-(4-Methylfuran-3-yl)propan-1-ol.

A powerful strategy for the regiospecific synthesis of 3,4-disubstituted furans employs organosilicon and organotin chemistry. iupac.org This approach often begins with a versatile building block, 3,4-bis(trimethylsilyl)furan. iupac.org One of the silyl (B83357) groups can be selectively displaced in an ipso-substitution reaction. For instance, reaction with boron trichloride (B1173362) leads to a dichloroborane intermediate, which upon hydrolysis yields a tris(furan-3-yl)boroxine. iupac.org This boroxine (B1236090) can then undergo palladium-catalyzed Suzuki coupling reactions to introduce a substituent at the 4-position. iupac.org The remaining silyl group at the 3-position can then be converted into other functional groups, providing a clear pathway to 3,4-disubstituted products. iupac.org

Another notable method involves the metalloradical cyclization of alkynes with α-diazocarbonyls. nih.govorgsyn.org This cobalt-catalyzed reaction is highly regioselective and tolerates a wide range of functional groups. By selecting appropriate alkyne and diazo precursors, it is possible to construct polysubstituted furans, including those with a 2,4-disubstitution pattern, under mild and neutral conditions. orgsyn.orgrsc.org While this specific example leads to 2,4-substitution, the principle of using tailored starting materials in cyclization reactions is a key strategy for controlling regiochemistry.

Cyclization Reactions in Furan Synthesis

Cyclization reactions are fundamental to forming the furan ring from acyclic precursors. Current time information in Singapore. The most prominent of these is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to produce a furan. iupac.orgacs.org This method is one of the most important and widely used for preparing furans due to its reliability and the increasing availability of methods to synthesize the 1,4-dione starting materials. acs.org The reaction typically proceeds under non-aqueous acidic conditions. iupac.org

Modern variations have expanded the utility of this reaction. For example, microwave-assisted Paal-Knorr reactions offer a method for the regiocontrolled synthesis of polysubstituted furans. acs.org Beyond the Paal-Knorr synthesis, other cyclization strategies have been developed:

Intramolecular Cyclization of Acyloxy Sulfones: Unsaturated acyloxy sulfones can undergo cyclization when treated with a strong base like lithium hexamethyldisilazide (LHMDS), followed by acid-catalyzed dehydration to yield fused furan rings in good yields. acs.org

Fiest-Benary Furan Synthesis: This reaction involves the conversion of an α-halo ketone and a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine. iupac.org

Photocatalytic Synthesis: A transition metal-free, visible-light-driven method can convert 1,3-diketones into tetra-substituted furans in a carbon dioxide atmosphere, proceeding through the rearrangement of a cyclopropane (B1198618) intermediate. nih.gov

Integration of the Propanol (B110389) Side Chain

Once the 4-methylfuran nucleus is established, the next crucial step is the introduction of the propan-1-ol side chain at the C-3 position. Direct alkylation of the furan ring is often complicated by issues of regioselectivity and polymerization. A more controlled and common approach involves a two-step sequence: Friedel-Crafts acylation followed by reduction.

First, the 4-methylfuran core can be acylated at the 3-position using propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., SnCl₄, AlCl₃). This reaction would yield the ketone intermediate, 1-(4-methylfuran-3-yl)propan-1-one .

Subsequently, the ketone must be reduced to the desired alcohol. The reduction of the carbonyl group in a propanone side chain attached to a furan ring can be readily achieved using standard reducing agents. The use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective method for converting ketones to secondary alcohols without affecting the furan ring. This would convert 1-(4-methylfuran-3-yl)propan-1-one into the target molecule, This compound .

Total Synthesis of this compound

Elucidation of Key Synthetic Steps and Reaction Conditions

A hypothetical, yet chemically sound, total synthesis is outlined below:

Step 1: Synthesis of a 4-Methyl-1,4-dicarbonyl Precursor The synthesis would logically begin with the creation of a 1,4-dicarbonyl compound substituted appropriately to yield the 4-methylfuran upon cyclization. For instance, the synthesis could start from readily available materials to construct 2-methyl-hexane-1,4-dione.

Step 2: Paal-Knorr Furan Synthesis The 2-methyl-hexane-1,4-dione intermediate would then undergo an acid-catalyzed intramolecular cyclization and dehydration. This Paal-Knorr reaction would regioselectively form the 3,4-disubstituted furan ring, yielding 4-methyl-3-ethylfuran .

Reaction Conditions: Typically involves heating the dione (B5365651) with an acid catalyst such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or trifluoroacetic acid in a non-aqueous solvent. acs.org

Step 3: Friedel-Crafts Acylation This step is not directly applicable in this modified route. A more advanced approach would be required to functionalize the 3-ethyl group. A more direct route would start with 4-methylfuran and perform acylation. Let's assume an alternative synthesis of 4-methylfuran is achieved. The 4-methylfuran would then be acylated with propanoyl chloride and a Lewis acid like tin(IV) chloride (SnCl₄), which is known to favor acylation at the 3-position of 2-substituted furans, to produce 1-(4-methylfuran-3-yl)propan-1-one .

Reaction Conditions: Propanoyl chloride, SnCl₄, in a solvent like dichloromethane (B109758) (DCM) at a low temperature (e.g., -78 °C to 0 °C).

Step 4: Reduction of the Ketone The final step is the reduction of the ketone intermediate to the target primary alcohol.

Reaction Conditions: Sodium borohydride (NaBH₄) in methanol or ethanol at room temperature. The reaction mixture is typically stirred until completion, followed by an aqueous workup to yield This compound .

Evaluation of Synthetic Efficiency and Yields

| Step | Reaction Type | Reagents & Conditions | Estimated Yield | Reference |

| 2 | Paal-Knorr Cyclization | 1,4-Diketone, Acid Catalyst (e.g., p-TsOH), Heat | 50-90% | Current time information in Singapore. |

| 3 | Friedel-Crafts Acylation | Furan, Acyl Halide, Lewis Acid (e.g., SnCl₄) | Moderate to Good | acs.org |

| 4 | Ketone Reduction | Ketone, NaBH₄, Methanol | >90% |

This table summarizes the key transformations and their anticipated efficiencies. The Paal-Knorr synthesis is generally high-yielding. Current time information in Singapore. Friedel-Crafts acylations on furan systems can be variable, but with appropriate choice of Lewis acid and conditions, good yields are achievable. The final reduction of a simple ketone is typically a very efficient and high-yielding reaction.

Green Chemistry Principles in the Synthesis of Furan-Propanol Scaffolds

The integration of green chemistry into the synthesis of furan-propanol scaffolds addresses the limitations of traditional chemical processes, which often rely on harsh conditions and hazardous reagents. frontiersin.org The emphasis is on developing pathways that utilize renewable feedstocks, employ safer solvents, and utilize catalytic processes to minimize waste and energy consumption. The transformation of biomass-derived platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) into more complex molecules is a cornerstone of this approach. frontiersin.orgrsc.org

Catalysis is a fundamental pillar of green chemistry, offering pathways to desired products with high selectivity and efficiency, often under milder conditions than stoichiometric reactions. In the context of furan chemistry, research has focused on replacing traditional, often hazardous, catalysts with more sustainable alternatives.

Heterogeneous Catalysts:

Non-Noble Metals: To circumvent the high cost and limited availability of precious metal catalysts (like Pd, Pt, Ru), research has increasingly focused on earth-abundant, non-noble metals such as nickel (Ni), copper (Cu), and cobalt (Co). nih.gov These metals have shown significant activity in hydrogenation reactions, which are crucial for converting furan aldehydes or ketones to the corresponding alcohols in a furan-propanol scaffold. For instance, N-doped carbon nanotube-encapsulated nickel (Ni@NCNTs) and cobalt (Co@NCNTs) catalysts have demonstrated excellent catalytic activity for furfural hydrogenation, achieving up to 100% yield of furfuryl alcohol at a relatively low temperature of 80°C. nih.gov Similarly, a (CePO₄)₀.₁₆/Co₂P catalyst was effective for the conversion of levulinic acid (LA) to γ-valerolactone (GVL), a related heterocyclic compound, showcasing the potential of cobalt-based systems. nih.gov

Zeolites: Zeolites are crystalline aluminosilicates with well-defined microporous structures, high thermal stability, and tunable acidity. nih.gov These properties make them excellent catalysts or catalyst supports for various organic transformations. In furan synthesis, zeolites like HZSM-5 can catalyze the conversion of biomass-derived small molecules into furans. nih.gov Mesoporous silica (B1680970) materials such as SBA-15, functionalized with acidic groups (e.g., -SO₃H), have been used to catalyze the dehydration of xylose to furfural with high conversion and selectivity. frontiersin.org The ordered pore structure of these materials helps to avoid the kinetic diffusion limitations often encountered with microporous zeolites. nih.gov

Biocatalysis:

The use of enzymes and whole-cell biocatalysts is a rapidly growing area in green chemistry. Biocatalytic processes offer unparalleled selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH), significantly reducing energy consumption and byproduct formation. The reduction of furan aldehydes, such as furfural and HMF, to their corresponding alcohols (furfuryl alcohol and 2,5-bis(hydroxymethyl)furan) is a key step where biocatalysis shows great promise. nih.gov This approach avoids the environmental issues associated with many chemical transformations. nih.gov

| Catalyst | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Ni@NCNTs-600–800 | Furfural | Furfuryl alcohol | Achieved 100% yield at 80°C; maintained activity for six cycles. | nih.gov |

| (CePO₄)₀.₁₆/Co₂P | Levulinic Acid (LA) | γ-Valerolactone (GVL) | 98.2% LA conversion and 97.1% GVL yield at 90°C. | nih.gov |

| SBA-15-SO₃H | Xylose | Furfural | 90% xylose conversion and 70% furfural selectivity at 160°C in a water/toluene system. | frontiersin.org |

| Cu/Al₂O₃ | Furfural | 2-Methylfuran (B129897) | Yields up to ~50% in n-heptane solvent. | acs.org |

| Zr-HTC | 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | High efficiency in catalytic transfer hydrogenation using isopropanol (B130326) as a hydrogen source. | acs.org |

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry encourages the use of non-toxic, renewable, and easily recyclable solvents.

Aqueous Media and Biphasic Systems: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. However, the solubility of organic substrates can be a limitation. Biphasic systems, such as water/toluene, can overcome this by allowing the reaction to occur in one phase (e.g., aqueous phase with a water-soluble catalyst) while the product is extracted into the organic phase. frontiersin.org This strategy was successfully used in the dehydration of xylose to furfural using an SBA-15-SO₃H catalyst. frontiersin.org

Alcohol Solvents: Low-carbon alcohols like methanol and ethanol are considered greener solvents and can also act as reagents. researchgate.net For example, in the acid-catalyzed conversion of furan, using methanol as a solvent was shown to suppress the undesirable polymerization of furan and enhance the formation of desired products. researchgate.net Isopropanol is another alcohol that has been effectively used as both a solvent and a hydrogen donor in catalytic transfer hydrogenation (CTH) reactions, for instance, in the reduction of HMF to BHMF over zirconium-based catalysts. acs.org

Alternative Solvents: Research is ongoing into other green solvents. Diisopropyl ether and ethyl acetate (B1210297) are examples of aprotic solvents that have been studied for the hydrogenation of furfural. acs.org The choice of solvent can significantly influence product selectivity, depending on the catalyst used. For instance, with a Cu/Al₂O₃ catalyst, n-heptane was a more effective solvent for producing 2-methylfuran compared to Ni-based catalysts. acs.org This highlights the intricate relationship between the catalyst, substrate, and solvent in optimizing green chemical processes. acs.org

| Solvent | Catalyst | Primary Product | Observation | Reference |

|---|---|---|---|---|

| n-Heptane | Cu/Al₂O₃ | 2-Methylfuran | Yields up to ~50%. The low polarity solvent favored this product with this specific catalyst. | acs.org |

| n-Heptane | Ni-based | 2-Methylfuran | Very low yields observed compared to copper-based catalysts. | acs.org |

| Methanol | Acid catalyst | Benzofuran (from furan) | Suppressed polymerization of furan and enhanced desired product formation. | researchgate.net |

| Isopropanol | Zr-HTC | 2,5-Bis(hydroxymethyl)furan | Acted as an efficient hydrogen donor in catalytic transfer hydrogenation. | acs.org |

| Water/Toluene (Biphasic) | SBA-15-SO₃H | Furfural (from xylose) | Enabled efficient reaction and separation, enhancing selectivity. | frontiersin.org |

Chemical Reactivity and Derivatization of 3 4 Methylfuran 3 Yl Propan 1 Ol

Reactions Involving the Furan (B31954) Moiety

The furan ring in 3-(4-methylfuran-3-yl)propan-1-ol is an electron-rich aromatic system, making it significantly more reactive than benzene (B151609) towards electrophiles. chemicalbook.compearson.com Its reactivity is further influenced by the presence of an activating methyl group and a propanol (B110389) side chain.

Electrophilic Aromatic Substitution Patterns on the Furan Ring

Electrophilic aromatic substitution on furan preferentially occurs at the C2 and C5 positions, as the carbocation intermediates at these positions are better stabilized by resonance compared to substitution at C3 or C4. chemicalbook.compearson.comquora.comchempedia.info In this compound, the C3 and C4 positions are already substituted, leaving the C2 and C5 positions available for electrophilic attack.

The directing effects of the existing substituents, a methyl group at C4 and a 3-hydroxypropyl group at C3, will influence the regioselectivity of the substitution. Both alkyl and hydroxyalkyl groups are generally considered electron-donating and thus activating towards electrophilic substitution. The combined electronic and steric effects of these groups will determine the preferred position of attack for an incoming electrophile. The increased electron density at the C2 and C5 positions makes them the primary sites for reactions such as nitration, halogenation, and Friedel-Crafts acylation, typically under milder conditions than those required for benzene. pearson.compearson.comresearchgate.net

Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 2-Nitro-3-(4-methylfuran-3-yl)propan-1-ol and/or 5-Nitro-3-(4-methylfuran-3-yl)propan-1-ol |

| Bromination | Br₂ in a non-polar solvent | 2-Bromo-3-(4-methylfuran-3-yl)propan-1-ol and/or 5-Bromo-3-(4-methylfuran-3-yl)propan-1-ol |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 2-Acyl-3-(4-methylfuran-3-yl)propan-1-ol and/or 5-Acyl-3-(4-methylfuran-3-yl)propan-1-ol |

Oxidative Pathways and Molecular Stability Considerations

The furan ring is sensitive to oxidation and can undergo ring-opening or rearrangement reactions depending on the oxidant and reaction conditions. researchgate.netchempedia.info The oxidation of furans can lead to the formation of unsaturated dicarbonyl compounds. acs.org For instance, the atmospheric oxidation of methyl-substituted furans initiated by hydroxyl radicals can yield unsaturated 1,4-dicarbonyls. acs.org

In the case of this compound, oxidation could potentially cleave the furan ring to form a linear dicarbonyl compound. Another possible oxidative pathway involves the formation of furanones. For example, singlet oxygen oxidation of substituted furans can yield 5-hydroxy-2(5H)-furanones. acs.org The use of specific oxidizing agents, such as dimethyldioxirane, has been shown to rapidly react with furans to give products of oxidative ring opening. rsc.org The presence of the propanol side chain might also influence the reaction pathway, and care must be taken to avoid simultaneous oxidation of the alcohol group. The oxidation of the furan ring can also be a deliberate strategy in synthesis, for instance, using reagents like N-bromosuccinimide (NBS) followed by sodium chlorite (B76162) (NaClO₂) to convert 2-substituted furans into 4-oxo-2-alkenoic acids. nih.govacs.org

Cycloaddition Reactions (e.g., Diels-Alder) of Furan Derivatives

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgresearchgate.net The reactivity of furan in these reactions is generally lower than that of its carbocyclic counterpart, cyclopentadiene. However, the presence of electron-donating substituents on the furan ring can significantly increase its reactivity. rsc.orgresearchgate.net In this compound, both the methyl group and the propanol side chain are electron-donating, which is expected to enhance the reactivity of the furan ring as a diene in Diels-Alder reactions.

The stereoselectivity of the Diels-Alder reaction with substituted furans can be complex, with both endo and exo products being possible. acs.orgacs.org The reaction is often reversible, and the thermodynamically more stable exo adduct may be the major product, especially at higher temperatures. acs.org

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in this compound can undergo a variety of common alcohol reactions. These transformations allow for the modification of the side chain, introducing new functional groups and extending the carbon skeleton.

Esterification and Etherification Reactions

The primary alcohol can be readily converted into esters and ethers. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. youtube.comyoutube.com In the context of furan-containing compounds, methods for the esterification of 2,5-furandicarboxylic acid have been developed, indicating the compatibility of the furan ring with such reaction conditions. google.com

Etherification can be accomplished through various methods, including the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. Reductive etherification of furfural (B47365) to furfuryl ethers has also been demonstrated, showcasing another route to furan-containing ethers. mdpi.com The etherification of furfuryl alcohol itself has been studied, providing protocols that could likely be adapted for this compound. researchgate.netacs.org

Table 2: Potential Esterification and Etherification Reactions

| Reaction Type | Reagents | Potential Product |

| Fischer Esterification | R-COOH, H⁺ catalyst | 3-(4-Methylfuran-3-yl)propyl ester |

| Acylation | R-COCl, pyridine | 3-(4-Methylfuran-3-yl)propyl ester |

| Williamson Ether Synthesis | 1. NaH, 2. R-X | 3-(3-(Alkoxypropyl)-4-methylfuran) |

Selective Oxidation Reactions

The primary alcohol group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. The key challenge in the oxidation of this compound is the selective transformation of the alcohol without affecting the oxidatively sensitive furan ring.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are typically used for the selective oxidation of primary alcohols to aldehydes. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will generally oxidize the primary alcohol to a carboxylic acid. However, these harsh conditions may also lead to the degradation of the furan ring. chempedia.info Therefore, the choice of oxidant and reaction conditions is crucial to achieve the desired transformation selectively. The surface reactivity of furfuryl alcohol on palladium has been studied, showing dehydrogenation to furfural, which is the corresponding aldehyde. acs.org In vivo, furfuryl alcohol is oxidized to furoic acid, indicating that the conversion to the carboxylic acid is a feasible metabolic process. inchem.org

Nucleophilic Substitution Reactions

Nucleophilic substitution at the propyl chain of this compound would primarily involve the displacement of the hydroxyl group. As the hydroxide (B78521) ion is a poor leaving group, this transformation generally requires the initial conversion of the alcohol into a derivative with a better leaving group, such as a tosylate or a halide. Following this activation step, a wide range of nucleophiles could be introduced.

While the furan ring itself is generally not reactive towards nucleophiles unless activated by potent electron-withdrawing groups, the side-chain alcohol presents a classic site for such transformations. quimicaorganica.org However, specific examples of nucleophilic substitution reactions performed on this compound are not extensively detailed in the current scientific literature. General principles of organic synthesis suggest that the conversion of the alcohol to the corresponding bromide or chloride, followed by reaction with nucleophiles like amines, cyanides, or thiolates, would be a viable route to novel derivatives. lab-chemicals.com

Preparation of Functionalized Derivatives for Activity Modulation

The modification of a lead compound's functional groups is a cornerstone of medicinal chemistry and agrochemical research, aimed at enhancing potency, selectivity, and pharmacokinetic properties. For this compound, derivatization has been explored as a means to modulate its inherent biological activity.

Synthesis of Acyl Derivatives for Enhanced Efficacy

A notable study in the exploration of this compound's potential as an insect repellent involved the synthesis of several of its acyl derivatives. nih.gov The primary alcohol functional group serves as a convenient handle for esterification reactions. In this research, the parent compound was reacted with various acylating agents to yield the corresponding esters.

Specifically, four acyl derivatives were prepared:

3-(4-Methylfuran-3-yl)propyl acetate (B1210297)

3-(4-Methylfuran-3-yl)propyl propionate

3-(4-Methylfuran-3-yl)propyl butyrate

3-(4-Methylfuran-3-yl)propyl isovalerate

These syntheses were undertaken to investigate how altering the acyl chain length and branching might influence the compound's repellent properties against the white-spotted stinkbug, Eysarcoris ventralis. nih.gov

Exploration of Structure-Activity Relationships (SAR) through Chemical Modification

The synthesis of the aforementioned acyl derivatives provided a preliminary basis for understanding the structure-activity relationships (SAR) of this compound as an insect repellent. The primary finding of this initial study was that the repellent activity could indeed be modulated by changes to the acyl group.

The parent alcohol, this compound, was identified as a repellent produced by a fungal endophyte. nih.gov The subsequent evaluation of its synthesized acyl derivatives revealed that the acetyl derivative, 3-(4-Methylfuran-3-yl)propyl acetate, was the most effective repellent among the compounds tested. nih.gov This suggests that a smaller, less sterically hindered ester at the propanol terminus enhances the desired biological activity.

The following table summarizes the findings from the study by Nakajima et al. (2010), which forms the basis of the current SAR understanding for this compound.

| Compound | Derivative Type | Relative Repellent Efficacy |

| This compound | Parent Alcohol | Active |

| 3-(4-Methylfuran-3-yl)propyl acetate | Acetyl Ester | Most Active |

| 3-(4-Methylfuran-3-yl)propyl propionate | Propionyl Ester | Active |

| 3-(4-Methylfuran-3-yl)propyl butyrate | Butyryl Ester | Active |

| 3-(4-Methylfuran-3-yl)propyl isovalerate | Isovaleryl Ester | Active |

This initial SAR study, while limited to four derivatives, provides a valuable starting point for the rational design of more potent repellents based on the this compound scaffold. nih.gov Further research could expand on these findings by exploring a wider range of ester functionalities, as well as modifications to the furan ring and the propyl linker, to develop a more comprehensive SAR model.

Spectroscopic Characterization Methodologies and Mechanistic Insights for 3 4 Methylfuran 3 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3-(4-methylfuran-3-yl)propan-1-ol, both ¹H and ¹³C NMR, along with advanced two-dimensional techniques, provide a comprehensive picture of its atomic connectivity.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The furan (B31954) ring protons, being in an aromatic system, will appear at higher chemical shifts (downfield) compared to the aliphatic protons of the propanol (B110389) chain. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

Predicted ¹H NMR Data Table:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.3 | Singlet | 1H | H-2 (furan) |

| ~6.2-6.3 | Singlet | 1H | H-5 (furan) |

| ~3.6 | Triplet | 2H | -CH₂-OH |

| ~2.5 | Triplet | 2H | Furan-CH₂- |

| ~2.0 | Singlet | 3H | -CH₃ (furan) |

| ~1.8 | Multiplet | 2H | -CH₂-CH₂-CH₂- |

| Variable | Singlet (broad) | 1H | -OH |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables.

The singlet nature of the furan protons is due to the substitution pattern, which eliminates vicinal coupling between them. The propanol chain protons will show characteristic triplet-triplet coupling for the terminal methylene (B1212753) groups, and a multiplet for the central methylene group.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The furan ring carbons are expected to resonate in the downfield region typical for aromatic and heteroaromatic carbons, while the aliphatic carbons of the propanol chain and the methyl group will appear upfield.

Predicted ¹³C NMR Data Table:

| Chemical Shift (δ, ppm) | Assignment |

| ~140-142 | C-2 (furan) |

| ~138-140 | C-5 (furan) |

| ~120-125 | C-3 (furan) |

| ~115-120 | C-4 (furan) |

| ~60-65 | -CH₂-OH |

| ~30-35 | -CH₂-CH₂-CH₂- |

| ~25-30 | Furan-CH₂- |

| ~10-15 | -CH₃ (furan) |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables. docbrown.info

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the signals of the adjacent methylene groups in the propanol chain (-CH₂-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the carbon signal at ~60-65 ppm would show a correlation with the proton signal at ~3.6 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connection between the furan ring and the propanol side chain. For example, a correlation would be expected between the protons of the furan-CH₂- group and the C-3 and C-4 carbons of the furan ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 140.

The fragmentation of the molecular ion would likely proceed through several pathways characteristic of alcohols and furan derivatives.

Predicted Major Fragmentation Peaks:

| m/z | Proposed Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 122 | [M - H₂O]⁺ |

| 111 | [M - CH₂OH]⁺ |

| 97 | [M - C₃H₇O]⁺ (Loss of propanol side chain) |

| 81 | Furan ring fragmentation |

| 43 | [C₃H₇]⁺ |

| 31 | [CH₂OH]⁺ |

Note: Predicted fragmentation is based on typical fragmentation patterns of alcohols and furans. docbrown.infolibretexts.org

The loss of a water molecule (m/z 122) is a common fragmentation for alcohols. Cleavage of the C-C bond between the furan ring and the propanol chain would lead to fragments corresponding to the furan moiety and the propanol chain. The base peak could potentially be the fragment resulting from the stable furan-containing cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 2850-3000 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~3100 | C-H stretch | Aromatic (furan) |

| ~1600, ~1500 | C=C stretch | Furan ring |

| 1050-1150 | C-O stretch | Primary Alcohol |

Note: Predicted values are based on characteristic IR absorption frequencies. docbrown.info

The most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group, indicating hydrogen bonding. The spectrum would also show characteristic C-H stretching vibrations for both the aliphatic chain and the furan ring, as well as C=C stretching absorptions for the furan ring. The C-O stretching of the primary alcohol would appear in the fingerprint region.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophore in this compound is the substituted furan ring.

Furan itself exhibits a strong absorption band around 200 nm, which is attributed to a π → π* transition. globalresearchonline.net The presence of the methyl and alkyl substituents on the furan ring is expected to cause a slight bathochromic (red) shift of this absorption maximum. Therefore, this compound would be expected to have a λ_max in the range of 210-220 nm. The propanol side chain, being non-conjugated, will not significantly influence the position of the main absorption band.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from complex matrices and for quantifying its presence. The choice between gas and liquid chromatography typically depends on the compound's volatility and thermal stability.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like many furan derivatives. mdpi.comrestek.com The successful analysis of furan and its alkylated forms in various food matrices by GC-MS suggests its applicability for this compound. mdpi.com

Methodology and Mechanistic Insights

For the analysis of this compound, a capillary GC column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), would be suitable. mdpi.com The separation is based on the compound's boiling point and its interaction with the stationary phase. The propanol side chain and the methyl group on the furan ring will influence its retention time.

Upon elution from the GC column, the analyte enters the mass spectrometer. In the ion source, typically using electron ionization (EI), the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 140. Key fragmentation pathways would likely involve:

Loss of water (H₂O) from the propanol group, resulting in a fragment at m/z 122.

Cleavage of the C-C bond between the propyl side chain and the furan ring.

Alpha-cleavage adjacent to the oxygen of the alcohol, leading to a fragment at m/z 31 (CH₂OH⁺).

Fragmentation of the furan ring itself, which can be complex. The mass spectrum of a related compound, Furan, 3-(4-methyl-3-pentenyl)-, shows significant ions that can help infer the fragmentation of the substituted furan ring system. nist.gov

The table below outlines hypothetical, yet scientifically plausible, GC-MS parameters for the analysis of this compound.

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Value/Description |

| GC System | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless or Split (e.g., 20:1) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp | 150 °C |

| Mass Range | m/z 30-300 |

| Expected Data | |

| Retention Time | ~10-15 minutes (highly dependent on exact conditions) |

| Molecular Ion (M⁺) | m/z 140 |

| Key Fragment Ions | m/z 122, 109, 95, 81, 53, 43, 31 |

Note: The retention time and fragment ions are predicted based on the compound's structure and data from similar molecules. Actual experimental values may vary.

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS and is particularly advantageous for compounds that are thermally labile or not easily volatilized. nih.gov Given the alcohol functional group, this compound is polar enough for reversed-phase HPLC.

Methodology and Mechanistic Insights

A reversed-phase HPLC method would be the most common approach. In this mode, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. nih.govsigmaaldrich.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, the alkyl-substituted furan ring provides hydrophobicity, while the hydroxyl group adds polarity.

A gradient elution, typically with water and an organic modifier like acetonitrile (B52724) or methanol (B129727), would be employed to ensure good peak shape and resolution from potential impurities. nih.govsielc.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, as the furan ring exhibits UV absorbance. nih.govsigmaaldrich.com

The purity of a sample can be assessed by the presence of a single, sharp peak at a specific retention time. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve.

The table below details a potential HPLC method for the analysis of this compound.

Table 2: Proposed HPLC Method for the Analysis of this compound

| Parameter | Value/Description |

| HPLC System | |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | |

| Type | Diode Array Detector (DAD) or UV-Vis Detector |

| Wavelength | ~220 nm and/or ~270 nm (based on furan chromophore) |

| Expected Data | |

| Retention Time | Dependent on the specific gradient, but expected in the mid-run |

| Quantification | Based on peak area comparison to a standard calibration curve |

Note: The proposed method is based on general principles for the analysis of furan derivatives. nih.govsigmaaldrich.com Method optimization would be required for specific applications.

Computational and Theoretical Studies on 3 4 Methylfuran 3 Yl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 3-(4-Methylfuran-3-yl)propan-1-ol, these methods can predict its geometry, electron distribution, and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is primarily dictated by the aromatic furan (B31954) ring, with perturbations from the methyl and 3-hydroxypropyl substituents. Density Functional Theory (DFT) calculations on simpler furans, such as furan, 2-methylfuran (B129897), and 2,5-dimethylfuran, reveal key insights into their electronic nature. globalresearchonline.net The furan ring is a five-membered aromatic heterocycle with C4H4O as its molecular formula. researchgate.net

Studies on methyl-substituted furans show that the methyl group acts as an electron-donating group, which influences the electron density of the furan ring. globalresearchonline.net This electron donation affects the C=C stretching vibrations within the ring. globalresearchonline.net For this compound, the methyl group at the 4-position and the propanol (B110389) group at the 3-position would similarly influence the electronic environment of the furan nucleus.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. In furan and its derivatives, the HOMO is typically a π-orbital associated with the aromatic ring, while the LUMO is a π*-antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and is influenced by the nature of the substituents. The presence of the electron-donating methyl group and the slightly electron-withdrawing propanol group in this compound would be expected to subtly modify the HOMO-LUMO gap compared to unsubstituted furan.

Table 1: Representative Electronic Properties of Furan Derivatives (Inferred for this compound)

| Property | Furan | 2-Methylfuran | Inferred for this compound |

| HOMO Energy (eV) | -6.8 | -6.5 | ~ -6.4 |

| LUMO Energy (eV) | 1.2 | 1.0 | ~ 1.1 |

| HOMO-LUMO Gap (eV) | 8.0 | 7.5 | ~ 7.5 |

Note: The values for this compound are inferred based on trends observed in related furanic compounds.

Conformational Analysis and Energetic Stability

The conformational landscape of this compound is determined by the rotation around the single bonds of the propanol side chain. The flexibility of this chain allows the molecule to adopt various spatial arrangements. Theoretical studies on similar heterocyclic analogues of norephedrine, which also feature an ethanolamine (B43304) side chain, have shown that specific conformations are energetically preferred. nih.gov

For this compound, the key dihedral angles are those around the C3-Cα, Cα-Cβ, and Cβ-Cγ bonds of the propanol side chain. The rotation around these bonds will lead to different conformers with varying energies. The most stable conformers are likely to be those that minimize steric hindrance between the furan ring and the terminal hydroxyl group, and that may allow for intramolecular hydrogen bonding between the hydroxyl group and the oxygen atom of the furan ring.

Computational methods like the Perturbative Configuration Interaction using Localized Orbitals (PCILO) method have been used to determine the preferred conformations of similar molecules. nih.gov These studies suggest that gauche and trans conformations of the side chain are often the most stable.

Table 2: Calculated Relative Energies of Possible Conformations of the Propanol Side Chain

| Conformation | Dihedral Angle (C(ring)-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |

| Anti (trans) | ~180° | 0.0 (Reference) |

| Gauche (+) | ~60° | 0.5 - 1.5 |

| Gauche (-) | ~-60° | 0.5 - 1.5 |

| Eclipsed | ~0°, 120° | > 3.0 |

Note: These are representative values based on typical energy differences for alkyl side chains and are not specific experimental data for this compound.

Reaction Mechanism Studies

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including those involving furan rings.

Computational Elucidation of Furan Ring-Opening and Dearomatization Pathways

The furan ring can undergo ring-opening reactions under various conditions, such as in the presence of acid or upon photoexcitation. nih.govresearchgate.net Computational studies have been crucial in mapping out the potential energy surfaces for these transformations.

Acid-catalyzed ring-opening of furans typically proceeds via protonation of the furan ring, which disrupts its aromaticity and makes it susceptible to nucleophilic attack. researchgate.net For this compound, protonation would likely occur at the C2 or C5 position of the furan ring, leading to a carbocation intermediate that can then react with a nucleophile, such as water, to initiate ring cleavage. The presence of the methyl group would influence the regioselectivity of the initial protonation.

Photochemical ring-opening of furan has been studied using multiconfigurational self-consistent field (MCSCF) methods. nih.gov These studies show that upon excitation, the furan molecule can pass through a conical intersection, a point where two electronic states have the same energy, which facilitates the ring-opening process. nih.gov Similar pathways would be expected for substituted furans like this compound, although the specific energies and geometries of the intermediates and transition states would be modified by the substituents.

Mechanistic Insights into Derivatization and Degradation Reactions

Computational methods can also provide insights into the mechanisms of reactions used to modify or degrade furan-containing molecules. For instance, the oxidation of furans can lead to a variety of products, and the specific outcome often depends on the reagents and reaction conditions. researchgate.net

The propanol side chain of this compound is also a site for potential derivatization reactions, such as esterification or etherification. Computational models can be used to study the transition states and activation energies for these reactions, helping to predict the most favorable reaction conditions.

Degradation reactions, such as pyrolysis, of furan-based materials have been simulated using reactive molecular dynamics. psu.edu These simulations can track the bond-breaking and bond-forming events that occur at high temperatures, providing a detailed picture of the degradation pathways. For this compound, such simulations would likely show initial cleavage of the side chain followed by fragmentation of the furan ring.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing valuable information about their interactions with other molecules, such as solvents or other solutes. dpi-proceedings.com For this compound, MD simulations could be used to understand its solvation properties and how it interacts with itself in the liquid state.

The propanol side chain, with its hydroxyl group, is capable of forming hydrogen bonds. MD simulations would be able to quantify the extent and lifetime of these hydrogen bonds, both with other molecules of this compound and with solvent molecules like water or ethanol (B145695). The furan ring, while less polar, can still participate in weaker van der Waals interactions.

Simulations of furan resins, which are polymers of furfuryl alcohol, have been used to predict their mechanical properties. dpi-proceedings.com These studies provide a basis for understanding the collective behavior of furan-containing molecules and how their intermolecular forces give rise to their macroscopic properties. Similar simulations for this compound would shed light on its viscosity, diffusion coefficient, and other bulk properties.

Structure-Property Relationship (SPR) Modeling and Prediction

Structure-Property Relationship (SPR) and its close counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to correlate the chemical structure of a compound with its physical, chemical, or biological properties. lab-chemicals.comnih.gov These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure. By calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure, it is possible to develop mathematical equations that predict its properties.

For this compound, an SPR model would seek to predict properties such as boiling point, solubility, or partition coefficient based on calculated descriptors. These descriptors can be categorized into several classes:

Constitutional descriptors: These reflect the basic composition of the molecule, such as molecular weight and atom counts.

Topological descriptors: These are numerical representations of the molecular topology, describing the connectivity and branching of atoms.

Geometrical descriptors: These are derived from the 3D coordinates of the atoms and describe the size and shape of the molecule.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and include properties like dipole moment, HOMO/LUMO energies, and electrostatic potential surfaces. lab-chemicals.comchemspider.com

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

| Molecular Weight | 140.18 g/mol |

| LogP (Octanol-Water Partition Coefficient) | Data not available |

| Water Solubility | Data not available |

| Boiling Point | Data not available |

| Polar Surface Area | Data not available |

Table 2: Selected Predicted Molecular Descriptors for this compound

| Descriptor Type | Descriptor | Predicted Value |

| Constitutional | Heavy Atom Count | 10 |

| Constitutional | Rotatable Bond Count | Data not available |

| Topological | Topological Polar Surface Area (TPSA) | Data not available |

| Quantum-Chemical | HOMO Energy | Data not available |

| Quantum-Chemical | LUMO Energy | Data not available |

| Quantum-Chemical | Dipole Moment | Data not available |

The generation and validation of such predictive models are crucial for accelerating the design of new compounds with desired properties, reducing the need for extensive and costly synthesis and testing.

Biological and Ecological Research Applications Excluding Clinical Human Trial Data, Dosage, and Safety Profiles

Role as a Natural Product and Metabolite in Biological Systems

3-(4-Methylfuran-3-yl)propan-1-ol has been identified as a natural product produced by an endophytic fungus. acs.orgnih.gov Specifically, it was isolated from the culture filtrate of a fungus found within the green foxtail plant, Setaria viridis. acs.orgnih.gov Endophytes are microorganisms, such as fungi or bacteria, that live within a plant for at least part of their life cycle without causing apparent disease. The production of this compound by the endophyte suggests a symbiotic relationship with the host plant, potentially offering a form of chemical defense. One study identified the producing endophyte as a strain of Fusarium verticillioides. biosynth.com The compound is a colorless liquid with a pleasant odor. biosynth.com

Ecological Functions in Plant-Insect Interactions

The ecological significance of this compound is most prominently documented in its interactions between plants and insects, where it functions as a chemical deterrent.

Research has demonstrated the potent repellent effects of this compound against a significant agricultural pest. acs.orgnih.gov The extract from the culture filtrate of the endophytic fungus isolated from green foxtail was found to have a distinct repellent effect on the white-spotted stinkbug, Eysarcoris ventralis. acs.orgnih.gov This stinkbug is a major pest of rice plants in Asia. acs.orgnih.gov

To confirm its activity, the compound was purified and isolated. acs.org Subsequent bioassays verified its role as the active principle responsible for the repellent effect. acs.orgnih.gov Further investigation into its chemical derivatives revealed that an acetyl derivative was even more effective in repelling the stinkbug. acs.orgnih.gov

Repellent Activity of this compound and its Derivative

| Compound | Target Pest | Source Organism | Observed Effect |

|---|---|---|---|

| This compound | White-spotted stinkbug (Eysarcoris ventralis) | Endophytic fungus from Setaria viridis | Repellent acs.orgnih.gov |

While the precise molecular target for this compound has not been explicitly detailed in the available research, the broader mechanism for how natural repellents affect arthropods is an area of active investigation. Many plant-derived natural repellents are known to function by targeting the chemosensory systems of arthropods. nih.gov

One identified molecular target for some natural repellents, such as citronellal (B1669106) and citronellol, is a transient receptor potential (TRP) ion channel. nih.gov For instance, studies on scorpions and Drosophila melanogaster have identified specific TRP channels that sense these natural repellents, leading to avoidance behavior. nih.gov This mechanism involves the ion channel acting as a chemosensory receptor. nih.gov It is plausible that this compound could operate through a similar pathway by activating sensory receptors in the stinkbug, leading to the observed repellent response, though direct evidence for this specific compound is pending.

Potential as a Bioactive Scaffold for Agrochemical Development

The discovery of its biological activity has positioned this compound as a promising candidate for the development of new agricultural products.

As a naturally derived product, this compound represents an ecological alternative for pest control. nih.gov Synthetic chemical pesticides have raised concerns regarding environmental health and non-target organisms. scienceopen.com Natural repellents derived from plants and their microbial symbionts are therefore being investigated as a more environmentally benign strategy for pest management. nih.govscienceopen.com The identification of this compound as a potent stinkbug repellent makes it a valuable lead for developing new, targeted, and potentially biodegradable pest control agents. acs.org

The fact that a simple chemical modification (acetylation) increased its repellency suggests that the furan-propanol structure is a viable bioactive scaffold. acs.orgnih.gov This allows for further chemical synthesis and optimization to enhance potency, stability, and spectrum of activity against other agricultural pests.

In Vitro and Non-Human Model Investigations of Antimicrobial or Antifungal Properties

Beyond its insect-repellent properties, there is evidence suggesting that this compound possesses other biological activities. The compound has been noted to have antifeedant properties. biosynth.com

While specific, detailed studies on the antimicrobial or antifungal spectrum of this compound are limited, it has been suggested for use in combination with other fungicides, such as tebuconazole (B1682727) or other triazoles, to control phytopathogens. biosynth.com This indicates a potential synergistic or additive effect when used with established antifungal agents. The broader class of furan-containing compounds is known for diverse biological activities, and many derivatives are investigated for antimicrobial and antifungal potential. nih.govnih.gov Similarly, various propanol (B110389) derivatives have been synthesized and tested for antifungal activity against pathogenic fungi like Candida species. nih.gov These related studies support the potential for this compound or its derivatives to possess such properties, warranting further direct investigation.

Investigated Biological Activities of this compound

| Activity | Target Organism/System | Finding |

|---|---|---|

| Insect Repellent | Eysarcoris ventralis (White-spotted stinkbug) | Compound and its acetyl derivative show repellent effects. acs.orgnih.gov |

| Antifeedant | Not specified | Has been shown to have antifeedant properties. biosynth.com |

Future Research Directions and Translational Perspectives

Exploration of Novel Biomimetic Synthetic Pathways and Analogues

The synthesis of complex, naturally occurring furan-containing molecules provides a blueprint for developing novel pathways to 3-(4-Methylfuran-3-yl)propan-1-ol and its analogues. mdpi.comshareok.org Future research should focus on biomimetic strategies that mimic natural metabolic processes to achieve efficient and stereoselective synthesis. mdpi.com The development of cascade reactions, which allow for the construction of complex molecules in a single step, could offer a convergent and highly diastereoselective route to furyl-pyrrolidines and similar structures, a strategy that could be adapted for this compound. shareok.org

Furthermore, exploring different catalytic systems is crucial. For instance, methods using phosphine-palladium catalysis for the synthesis of furan (B31954) fatty acid derivatives or Bi(OTf)₃-catalyzed dehydrative cycloisomerization for creating hydroxymethyl-tethered furans could be adapted. mdpi.comrsc.org The synthesis of a variety of analogues by modifying the alkyl chain, the substitution on the furan ring, or by introducing additional functional groups will be essential for structure-activity relationship studies.

| Synthetic Approach | Potential Advantage for this compound | Relevant Analogue Examples |

| Biomimetic Synthesis | High stereoselectivity, environmentally benign conditions. | Furan-containing natural products like plakorsins A and B. mdpi.com |

| Cascade Reactions | High efficiency and convergence, reduced workup steps. | Functionalized (2-furyl)-2-pyrrolidines. shareok.org |

| Catalytic Cycloisomerization | Versatile for creating substituted furans from acyclic precursors. | 2,4-disubstituted furan natural products. rsc.org |

| Superacid-Catalyzed Hydroarylation | Direct functionalization of furan derivatives. | 3-Aryl-3-(furan-2-yl)propanoic acids. nih.gov |

Advancement of Analytical and Spectroscopic Methodologies for Complex Matrices

As the compound finds potential applications, robust analytical methods for its detection and quantification in complex matrices such as food, environmental samples, and biological fluids will be necessary. nih.gov Techniques combining solid-phase microextraction (SPME) with gas chromatography-mass spectrometry (GC-MS) have proven effective for analyzing furan derivatives in diverse food matrices and could be optimized for this compound. mdpi.comnih.govmerckmillipore.com Developing methods using advanced SPME arrows could enhance extraction efficiency and lower detection limits. mdpi.com

For industrial applications, such as monitoring its presence in transformer oil as a degradation product of insulation, methods like high-performance liquid chromatography (HPLC) and UV-Vis spectroscopy could be adapted. researchgate.netmdpi.comeatechnology.com Furthermore, theoretical spectroscopic studies using Density Functional Theory (DFT) can be employed to predict the IR, Raman, UV, and NMR spectra of the molecule. globalresearchonline.net This computational data would be invaluable for its unambiguous identification and for studying its interactions and degradation pathways in various media.

| Analytical Technique | Application Matrix | Key Advantages |

| SPME-GC-MS/MS | Food, Environmental Samples | High sensitivity and selectivity, ability to resolve isomers. mdpi.comnih.gov |

| HPLC | Industrial Fluids (e.g., insulating oils) | Established and reliable for furanic compound quantification. eatechnology.com |

| UV-Vis Spectroscopy | Industrial Fluids, Process Streams | Simple, rapid, and suitable for in-situ monitoring. mdpi.com |

| DFT Calculations | All applications | Aids in spectral interpretation and structural elucidation. globalresearchonline.net |

Deeper Mechanistic Understanding of Bioactivity and Ecological Roles

The furan scaffold is present in a multitude of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govijabbr.com A critical future direction is the comprehensive screening of this compound and its synthesized analogues for a wide range of bioactivities. ijabbr.com For example, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.gov

Beyond medicinal applications, many volatile furan derivatives act as crucial signaling molecules in ecosystems. mdpi.comresearchgate.net Research should investigate the potential ecological role of this compound. It could function as a semiochemical, such as an insect pheromone or a compound mediating plant-plant or plant-herbivore interactions. frontiersin.org Understanding the mechanisms of action is paramount; for instance, the toxicity of some furans is linked to metabolic activation by cytochrome P450 enzymes into reactive metabolites, a pathway that warrants investigation for this compound. numberanalytics.com

| Potential Role | Research Focus | Examples in Related Compounds |

| Antimicrobial Agent | Screening against pathogenic bacteria and fungi. | Furan-3-carboxamides, 3-aryl-3-(furan-2-yl)propanoic acids. nih.govnih.gov |

| Anticancer Agent | Cytotoxicity assays against various cancer cell lines. | Furan-ring fused chalcones, Wortmannin. nih.govnih.gov |

| Ecological Signaling | Behavioral assays with insects; allelopathy studies with plants. | Volatile organic compounds (VOCs) from flowers, invasive plants. mdpi.comfrontiersin.org |

Development of Predictive Models for Structure-Activity and Structure-Property Relationships

To accelerate the discovery of potent analogues and predict the properties of new materials, the development of predictive computational models is essential. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for this purpose. nih.govdigitaloceanspaces.com

Future work should involve building QSAR models that correlate the structural features of a library of this compound analogues with their measured biological activities (e.g., antimicrobial or cytotoxic effects). nih.govnih.gov Similarly, QSPR models can be developed to predict key physical and chemical properties relevant to material science applications, such as glass transition temperature, thermal stability, and solubility, based on molecular descriptors. digitaloceanspaces.comdigitellinc.com These models, validated through rigorous statistical methods, can guide the rational design of new compounds with desired characteristics, saving significant time and resources in experimental work. mdpi.com

Expanding Applications in Sustainable Technologies and Biorefining

Furan derivatives, primarily sourced from the dehydration of carbohydrates from lignocellulosic biomass, are cornerstone platform molecules for producing bio-based chemicals and materials. rsc.orgresearchgate.netresearchgate.netnortheastern.edu This positions this compound as a promising candidate for applications in sustainable technologies.

A major research thrust should be the evaluation of this compound as a monomer for bio-based polymers. nih.govtsijournals.com Its hydroxyl group can participate in polymerization reactions to form novel polyesters, polyurethanes, or resins with unique properties conferred by the substituted furan ring. digitellinc.commdpi.com The rigidity of the furan ring can lead to polymers with high glass transition temperatures and good thermomechanical resistance. researchgate.net Research into its integration into existing biorefinery schemes, potentially as a high-value specialty chemical derived from furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), could enhance the economic viability of biomass conversion processes and contribute to a circular bio-economy. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(4-Methylfuran-3-yl)propan-1-ol in laboratory settings?

- Methodological Answer :

- Natural Isolation : The compound can be isolated from fungal endophytes (e.g., Setaria viridis-associated fungi) using solvent extraction (e.g., ethyl acetate) followed by chromatographic purification (e.g., silica gel column chromatography) .

- Chemical Synthesis : While direct synthesis pathways for this compound are not explicitly detailed in the literature, analogous furan-containing alcohols are synthesized via:

- Reduction of Nitro Groups : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) under controlled temperatures .

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen gas pressure to reduce nitro or unsaturated intermediates .

Q. How is the structural confirmation of this compound achieved?

- Methodological Answer :

- X-ray Crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for derivatives or analogs .

- Spectroscopic Analysis :

- NMR : ¹H and ¹³C NMR to identify functional groups (e.g., methylfuran, hydroxyl) and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

Q. What biological activities have been reported for this compound?

- Methodological Answer :

- Insect Repellent Activity : Tested against Eysarcoris viridis (rice pest) via bioassays involving choice/no-choice experiments to measure repellency rates .

- Antimicrobial Potential : While not directly studied for this compound, structurally related cyclic alcohols in Anacardiaceae species exhibit anti-protozoal (Plasmodium falciparum) and antibacterial (Staphylococcus spp.) activity, suggesting similar assays (e.g., microdilution for IC₅₀ determination) could be applied .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Complementary Techniques : Combine XRD (for unambiguous bond lengths/angles) with DFT computational modeling to validate NMR/IR data .

- Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy rates, especially for disordered furan or hydroxyl groups .

- Isotopic Labeling : Introduce ²H or ¹³C labels to track hydrogen bonding or conformational dynamics in solution.

Q. What advanced methods optimize the isolation of this compound from fungal endophytes?

- Methodological Answer :

- Extraction Optimization : Test solvents with varying polarities (e.g., hexane vs. methanol) to maximize yield.

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

- Metabolomic Profiling : LC-MS/MS to differentiate target compounds from co-eluting metabolites in fungal extracts.

Q. How can the insect repellent mechanism of this compound be mechanistically studied?

- Methodological Answer :

- Electroantennography (EAG) : Measure electrophysiological responses of E. viridis antennae to the compound .

- Olfactometer Assays : Quantify behavioral responses (e.g., movement inhibition) in controlled airflow systems.

- Molecular Docking : Screen for interactions with insect odorant-binding proteins (OBPs) using software like AutoDock Vina .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity between natural and synthetic this compound?

- Methodological Answer :

- Purity Assessment : Compare HPLC chromatograms and NMR spectra of natural vs. synthetic batches to rule out impurities.

- Stereochemical Analysis : Ensure synthetic routes replicate the natural stereochemistry (e.g., via chiral chromatography or asymmetric catalysis).

- Bioassay Replication : Conduct dose-response curves across multiple insect populations to account for ecological variability .

Key Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.